4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure that combines multiple nitrogen-containing rings, making it a valuable candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step reactions. One common method includes the formation of the triazolo[1,5-a]pyrimidine core through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, providing good yields in a short reaction time.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can be scaled up, and the reaction conditions can be fine-tuned to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodobenzene diacetate.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrazole rings.
Scientific Research Applications
4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which plays a crucial role in cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridine: Shares structural similarities and exhibits various biological activities.
1,2,4-Triazolo[4,3-a]pyrimidine: Known for its antifungal and antibacterial properties.
Uniqueness
4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine stands out due to its unique combination of multiple nitrogen-containing rings, which enhances its binding affinity and specificity for certain biological targets. This structural complexity also allows for greater versatility in chemical modifications, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C19H22N10 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
5,6-dimethyl-7-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H22N10/c1-13-14(2)23-19-20-12-22-29(19)18(13)27-9-7-26(8-10-27)16-11-17(25-15(3)24-16)28-6-4-5-21-28/h4-6,11-12H,7-10H2,1-3H3 |
InChI Key |
GOVDJBCXDRWEQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=NC(=NC(=C4)N5C=CC=N5)C |
Origin of Product |
United States |
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